N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Description
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with chlorine and methyl groups, linked to a triazolopyrimidine moiety via a sulfonamide group. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals.
Properties
Molecular Formula |
C14H14Cl2N6O2S |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C14H14Cl2N6O2S/c1-6-5-7(2)22-13(17-6)19-14(20-22)25(23,24)21-11-8(3)10(15)9(4)18-12(11)16/h5,21H,1-4H3 |
InChI Key |
PUIDMJBPUPNLAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NC3=C(C(=C(N=C3Cl)C)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the chlorination of 4,6-dimethylpyridine to introduce chlorine atoms at the 2 and 5 positions. This intermediate is then reacted with 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride under basic conditions to form the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial in industrial settings to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The chlorine atoms on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted pyridine derivatives.
Scientific Research Applications
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)butanamide
- 4-(3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2-methoxy-6-nitrophenol
Uniqueness
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide stands out due to its unique combination of a pyridine ring with a triazolopyrimidine moiety, which imparts distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
